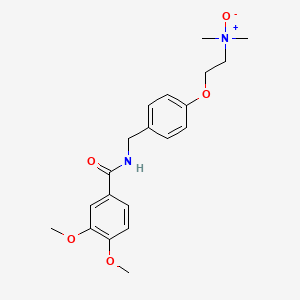

Brimonidine Tartrate Impurity 1

Vue d'ensemble

Description

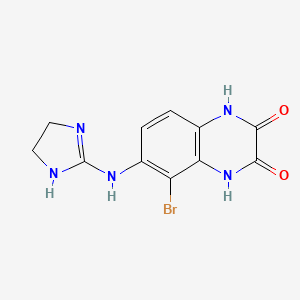

Brimonidine Tartrate Impurity 1, also known as BTI-1, is a derivative of the brimonidine molecule. It is an impurity that is formed during the synthesis of brimonidine tartrate, which is used in the pharmaceutical industry as an ocular hypotensive agent .

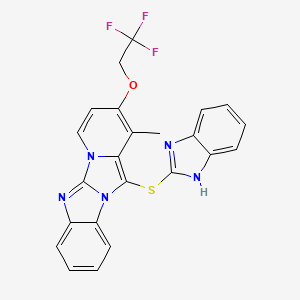

Molecular Structure Analysis

The molecular structure of Brimonidine Tartrate Impurity 1 is complex. The molecular formula is C15H12BrN5O4 and the molecular weight is 406.2 . The structure was presumed as 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene based on liquid chromatography-mass spectrophotometry (LC–MS) analysis .Chemical Reactions Analysis

The chemical reactions involving Brimonidine Tartrate Impurity 1 are complex and involve multiple steps. .Physical And Chemical Properties Analysis

Brimonidine Tartrate Impurity 1 has a molecular weight of 406.2 and a molecular formula of C15H12BrN5O4 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources .Applications De Recherche Scientifique

Brimonidine-2,3-dione: , also known as 5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione or Brimonidine Tartrate Impurity 1, is a compound with several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Ophthalmology

Brimonidine-2,3-dione is primarily used in ophthalmology as an α2 adrenergic receptor agonist . It lowers intraocular pressure in patients with open-angle glaucoma or ocular hypertension by reducing aqueous humor production and increasing uveoscleral outflow .

Neuroprotection

The compound has shown neuroprotective effects , particularly in the context of retinal degeneration. It may protect retinal ganglion cells from neurodegenerative diseases like glaucoma .

Analgesia

Preliminary research suggests that Brimonidine-2,3-dione may have analgesic properties , potentially offering a novel approach for pain management .

Drug Delivery Systems

Brimonidine Tartrate Impurity 1 can be used in the development of ion-sensitive drug delivery systems , such as contact lenses that release medication in response to changes in ion concentration .

Pharmaceutical Analysis

This compound is used as a reference in analytical method development and validation during the commercial production of Brimonidine and for regulatory submissions like ANDA .

Ocular Allergic Reactions

Due to its oxidative stability, Brimonidine-2,3-dione is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKOHBASICGZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brimonidine Tartrate Impurity 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

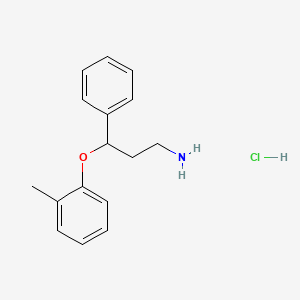

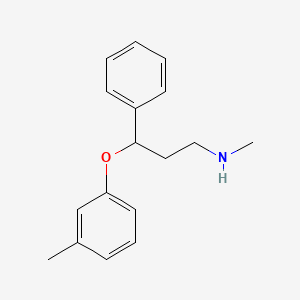

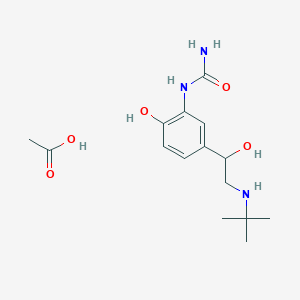

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)